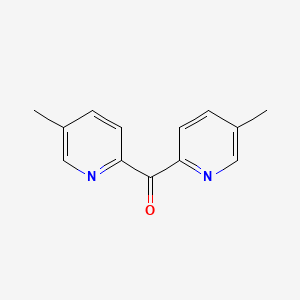
Bis(5-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-methylpyridin-2-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features two 5-methylpyridin-2-yl groups attached to a central methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylpyridin-2-yl)methanone typically involves the reaction of 5-methylpyridin-2-yl derivatives with a suitable carbonyl source. One common method is the condensation reaction between 5-methylpyridin-2-ylamine and formaldehyde under acidic conditions, followed by oxidation to form the methanone group . Another approach involves the use of microwave irradiation to facilitate the methylenation of 5-methylpyridin-2-yl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Bis(5-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylene derivatives .
科学的研究の応用
Bis(5-methylpyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Bis(5-methylpyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
Bis(benzimidazole)methanone: Similar in structure but contains benzimidazole rings instead of pyridine rings.
Bis(pyridin-2-yl)methanone: Lacks the methyl groups on the pyridine rings.
Bis(5-methylpyridin-2-yl)amine: Contains an amine group instead of a carbonyl group.
Uniqueness
Bis(5-methylpyridin-2-yl)methanone is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its stability under various conditions .
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
bis(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O/c1-9-3-5-11(14-7-9)13(16)12-6-4-10(2)8-15-12/h3-8H,1-2H3 |
InChIキー |
CDOQQZGSBPNVKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C(=O)C2=NC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



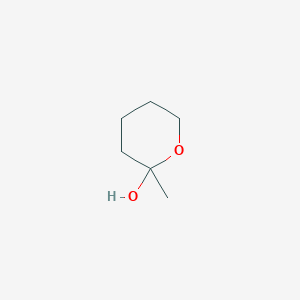
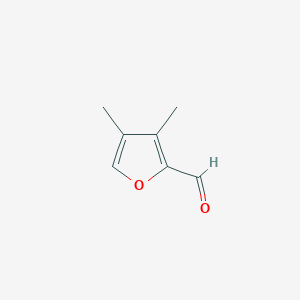

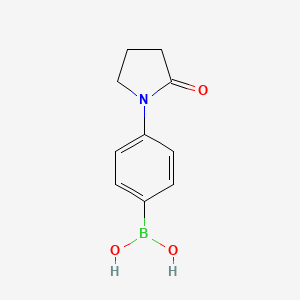
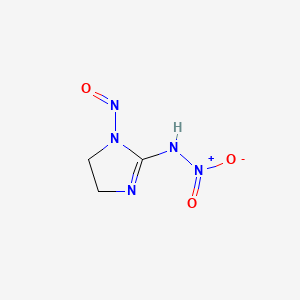
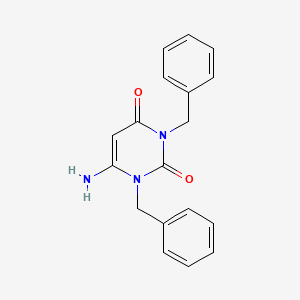


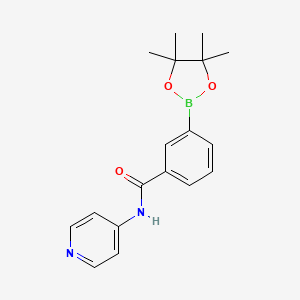
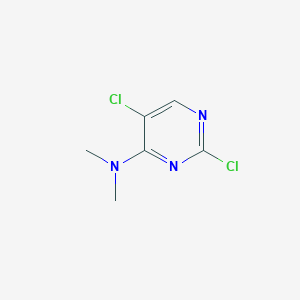
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
